molecular formula C9H6F2 B14245510 (3,3-Difluoroprop-1-yn-1-yl)benzene CAS No. 183996-62-5

(3,3-Difluoroprop-1-yn-1-yl)benzene

Cat. No.: B14245510
CAS No.: 183996-62-5
M. Wt: 152.14 g/mol
InChI Key: FDNDCTGQALWZBO-UHFFFAOYSA-N
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Description

(3,3-Difluoroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C₉H₆F₂. It is a derivative of benzene, where a difluoropropynyl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoroprop-1-yn-1-yl)benzene typically involves the difluoromethylation of terminal alkynes. One common method is the copper-mediated oxidative difluoromethylation of terminal alkynes using TMSCF₂H (trimethylsilyl difluoromethyl) as the difluoromethylating agent. The reaction is carried out in the presence of tBuOK (potassium tert-butoxide) and CuI (copper iodide) in DMF (dimethylformamide) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoroprop-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The difluoropropynyl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

    Reduction Reactions: Reduction of the difluoropropynyl group can lead to the formation of difluoropropyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

(3,3-Difluoroprop-1-yn-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Difluoroprop-1-yn-1-yl)benzene involves its interaction with molecular targets through its difluoropropynyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Difluoroprop-1-yn-1-yl)benzene is unique due to its difluoropropynyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

183996-62-5

Molecular Formula

C9H6F2

Molecular Weight

152.14 g/mol

IUPAC Name

3,3-difluoroprop-1-ynylbenzene

InChI

InChI=1S/C9H6F2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H

InChI Key

FDNDCTGQALWZBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(F)F

Origin of Product

United States

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